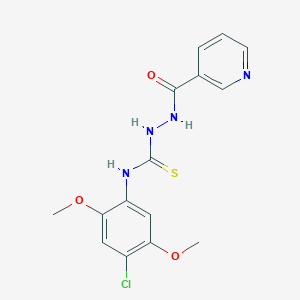
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an interesting compound for further investigation.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is complex and not fully understood. However, it is known that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide exhibits its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit a variety of biochemical and physiological effects. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines, which are molecules that play a role in the immune response. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. For example, further studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could investigate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in more detail, which may lead to the development of more effective drugs based on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. Finally, future studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a tool for studying the biochemical and physiological processes involved in various diseases.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide and pyridine-3-carboxylic acid hydrazide. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In infectious disease research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit activity against a variety of pathogens, including HIV, influenza, and tuberculosis.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C15H15ClN4O3S |
分子量 |
366.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI 键 |
AMPBZYIZWKAKRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)







![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)



